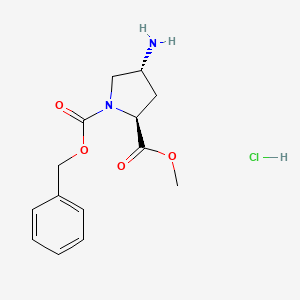

![molecular formula C11H12F3NO B1341954 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 21767-16-8](/img/structure/B1341954.png)

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine

Vue d'ensemble

Description

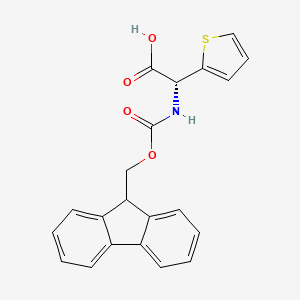

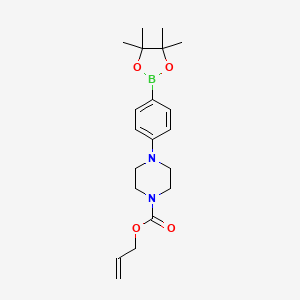

3-[3-(Trifluoromethyl)phenoxy]pyrrolidine, also known as 3-TFMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from the reaction of 3-trifluoromethylphenol and pyrrolidine. It is a white, crystalline solid that is soluble in organic solvents. 3-TFMP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry.

Applications De Recherche Scientifique

Synthesis and Material Applications

Fulleropyrrolidines Containing Trifluoromethyl Group : Research on novel [60]fullerene pyrrolidines containing trifluoromethyl groups demonstrated their promising fluorescence and electrochemical properties. These compounds show potential applications in photovoltaic conversion materials due to their favorable LUMO levels, suggesting their use in solar energy conversion and storage technologies (Xiangzhong Li et al., 2012).

Polyamide-imides with Trifluoromethyl Linkages : Another study focused on the synthesis of organic-soluble polyamide-imides (PAIs) that incorporate trifluoromethyl groups. These polymers exhibit outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for advanced material applications, especially in the electronics and aerospace industries (A. Shockravi et al., 2009).

Medicinal Chemistry and Organic Synthesis

Functionalized Trifluoromethyl-Substituted Pyrrolidines : A study detailed the asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups, highlighting their significance in medicinal chemistry. These compounds, synthesized through an organocatalytic domino Michael/Mannich [3+2] cycloaddition, have three contiguous stereogenic centers and show promise in drug development due to their potential medical value (Ying Zhi et al., 2016).

Azomethine Ylide Precursors : Research on a trifluoromethylated azomethine ylide precursor explored its use in generating fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks. This methodology offers a versatile approach for introducing fluorine into organic molecules, which is particularly relevant for developing pharmaceuticals and agrochemicals (Gaël Tran et al., 2012).

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGTZTLTQJKGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

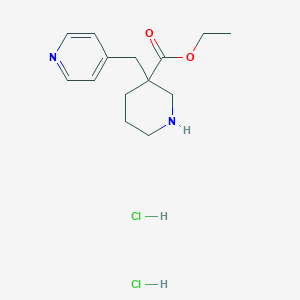

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

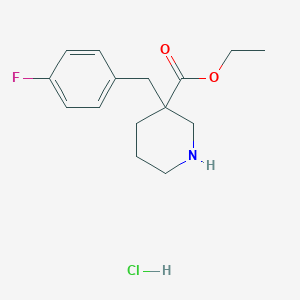

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)

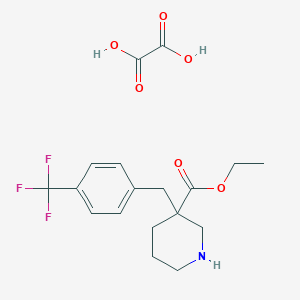

![[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1341880.png)

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)